Bis(dimethylamino)phosphoryl Chloride

Description

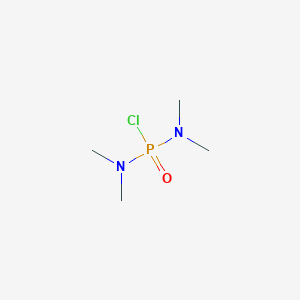

Structure

2D Structure

Properties

IUPAC Name |

N-[chloro(dimethylamino)phosphoryl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12ClN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLQARGYFXBZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075096 | |

| Record name | Phosphorodiamidic chloride, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-65-8 | |

| Record name | N,N,N′,N′-Tetramethylphosphorodiamidic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylamino)phosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1605-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodiamidic chloride, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylamino)phosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Bis(dimethylamino)phosphoryl Chloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a highly reactive organophosphorus compound with significant applications in organic synthesis. Its utility as a phosphorylating agent for a variety of nucleophiles, including alcohols and amines, makes it a valuable reagent in the preparation of phosphoramidates and other phosphorus-containing molecules of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and safety considerations.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a moisture-sensitive compound and should be handled under an inert atmosphere.[2][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H12ClN2OP | [2][4] |

| Molecular Weight | 170.58 g/mol | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][4][6] |

| Density | 1.152 - 1.179 g/cm³ at 25 °C | [2][3][5] |

| Melting Point | 1.25 °C | [7] |

| Boiling Point | 187 °C at 760 mmHg; 246-247 °C | [1][2] |

| Flash Point | 66.9 °C; 119 °C | [1][2] |

| Refractive Index (n20/D) | 1.466 | [2][3] |

| Solubility | Soluble in organic solvents; sparingly soluble in chloroform and ethyl acetate. Insoluble in water. | [2][8] |

| Vapor Pressure | 0.644 mmHg at 25 °C | [2] |

Spectroscopic Data

-

¹H NMR: A single signal is expected for the twelve equivalent protons of the four methyl groups. This signal would likely appear as a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: A single signal is expected for the four equivalent methyl carbons. This signal would also be split into a doublet due to coupling with the phosphorus atom.

-

³¹P NMR: A single signal is expected in the phosphoramidate region of the spectrum.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the P=O (phosphoryl) stretching vibration, C-N stretching vibrations, and P-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom, dimethylamino groups, and other characteristic fragments.

Chemical Reactivity

This compound is a highly reactive electrophile due to the presence of the electron-withdrawing phosphoryl group and the good leaving group ability of the chloride ion. It readily reacts with nucleophiles.

Reactivity with Nucleophiles

The central phosphorus atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its primary application as a phosphorylating agent.

Caption: General reaction of this compound with nucleophiles.

Hydrolysis

The compound is highly sensitive to moisture and readily hydrolyzes in the presence of water to form N,N,N',N'-tetramethylphosphorodiamidic acid and hydrochloric acid.[8] This reaction is vigorous and exothermic.

Caption: Hydrolysis of this compound.

Reaction with Alcohols and Amines

It reacts with alcohols and amines to form the corresponding phosphoramidate esters and phosphonic diamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

Caption: Reaction with alcohols and amines.

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not widely published. However, general methodologies for handling and characterizing similar reactive liquid compounds can be applied.

General Procedure for Determination of Physical Properties

A generalized workflow for determining the physical properties of a liquid compound like this compound is outlined below. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and under anhydrous conditions where necessary.

Caption: Experimental workflow for physical property analysis.

Methodology for Key Experiments:

-

Density: The density can be determined using a calibrated pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with the sample. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Boiling Point: The boiling point can be determined by simple distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Refractive Index: The refractive index can be measured using a calibrated refractometer at a specific temperature (typically 20 °C).

Safety and Handling

This compound is a corrosive and toxic compound.[1][6][8][9] It can cause severe skin burns and eye damage.[6][9] Inhalation, ingestion, or skin contact can be harmful.[8] It is crucial to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][9] Due to its moisture sensitivity, it should be stored under an inert gas, such as nitrogen or argon, in a tightly sealed container in a cool, dry place.[2][3] In case of spills, appropriate absorbent materials should be used, and the area should be well-ventilated.

Conclusion

This compound is a versatile and highly reactive reagent with important applications in organic synthesis. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is essential for its effective and safe use in a research and development setting. This guide provides a foundational understanding of this compound to aid scientists and professionals in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 1605-65-8 | BAA60565 [biosynth.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Page loading... [guidechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]

- 9. rsc.org [rsc.org]

Spectroscopic Data and Analysis of N,N,N',N'-Tetramethylphosphorodiamidic Chloride (CAS 1605-65-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N,N',N'-Tetramethylphosphorodiamidic chloride, CAS number 1605-65-8. This compound is also known by several synonyms, including Bis(dimethylamino)phosphoryl chloride and Tetramethylphosphorodiamidic chloride.[1][2][3][4][5][6][7][8][9] This document details available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for obtaining such data.

Chemical Identity and Properties

-

Chemical Name: N,N,N',N'-Tetramethylphosphorodiamidic chloride

-

CAS Number: 1605-65-8

-

Appearance: Clear, colorless to slightly yellow liquid.[6][7]

-

Key Properties: The compound is noted to be moisture-sensitive and is typically stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4][6]

Spectroscopic Data

Spectroscopic data for N,N,N',N'-Tetramethylphosphorodiamidic chloride is available from various databases. While direct access to the full datasets often requires a subscription, the availability of ¹H NMR, ¹³C NMR, ³¹P NMR, ATR-IR, and GC-MS spectra has been confirmed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N,N,N',N'-Tetramethylphosphorodiamidic chloride. The expected spectra would provide information on the hydrogen, carbon, and phosphorus environments within the molecule.

Table 1: Summary of NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Data Source |

| ¹H | CDCl₃ | Data not publicly available | Data not publicly available | SpectraBase[1] |

| ¹³C | CDCl₃ | Data not publicly available | Data not publicly available | SpectraBase[1] |

| ³¹P | CDCl₃ | Data not publicly available | Data not publicly available | SpectraBase[1] |

Note: Specific chemical shifts and coupling constants require access to the spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For N,N,N',N'-Tetramethylphosphorodiamidic chloride, key vibrational modes would include P=O, P-N, P-Cl, and C-H stretches. An Attenuated Total Reflectance (ATR) IR spectrum is available.[1] The NIST WebBook also indicates the availability of an IR spectrum.[3]

Table 2: Summary of IR Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) | Assignment | Data Source |

| ATR-IR | Data not publicly available | P=O stretch, P-N stretch, P-Cl stretch, C-H stretch | SpectraBase[1] |

| Condensed Phase IR | Data not publicly available | P=O stretch, P-N stretch, P-Cl stretch, C-H stretch | NIST WebBook[3] |

Note: Specific peak wavenumbers require access to the spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure and stability. Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1]

Table 3: Summary of Mass Spectrometry Data

| Technique | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Data Source |

| GC-MS | Data not publicly available | Data not publicly available | SpectraBase[1] |

Note: Specific m/z values require access to the spectral databases.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for N,N,N',N'-Tetramethylphosphorodiamidic chloride, taking into account its reactive and moisture-sensitive nature.

NMR Spectroscopy (¹H, ¹³C, ³¹P)

Objective: To obtain high-resolution NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Due to the moisture sensitivity of the compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox).[10]

-

Use oven-dried NMR tubes and septa.

-

Dissolve approximately 10-20 mg of N,N,N',N'-Tetramethylphosphorodiamidic chloride in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ should be dried over molecular sieves prior to use.

-

The sample should be prepared immediately before analysis.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. ³¹P is a sensitive nucleus, so a relatively short acquisition time is expected. An external reference of 85% H₃PO₄ is typically used.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Reference the ³¹P spectrum to the external standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is an ideal technique for liquid samples as it requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

-

In a dry environment, place a small drop of N,N,N',N'-Tetramethylphosphorodiamidic chloride directly onto the ATR crystal.

-

Acquire the spectrum immediately to minimize exposure to atmospheric moisture.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of N,N,N',N'-Tetramethylphosphorodiamidic chloride in a volatile, dry organic solvent (e.g., anhydrous dichloromethane or diethyl ether).

-

-

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is suitable for this volatile compound.

-

-

Data Acquisition (GC-MS):

-

Gas Chromatography:

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and elution of the compound.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to N,N,N',N'-Tetramethylphosphorodiamidic chloride.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a reactive liquid compound like N,N,N',N'-Tetramethylphosphorodiamidic chloride.

Caption: Spectroscopic analysis workflow for reactive liquids.

References

- 1. spectrabase.com [spectrabase.com]

- 2. guidechem.com [guidechem.com]

- 3. Bis(dimethylamino)phosphinic chloride [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | 1605-65-8 [chemicalbook.com]

- 7. CAS 1605-65-8: N,N,N′,N′-Tetramethylphosphorodiamidic chlo… [cymitquimica.com]

- 8. N,N,N ,N -Tetramethylphosphorodiamidic chloride technical grade, 90 1605-65-8 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Bis(dimethylamino)phosphoryl Chloride in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry. Among the diverse array of phosphorylating agents, bis(dimethylamino)phosphoryl chloride (DMPC) presents as a reactive and versatile reagent for the introduction of a phosphorodiamidate moiety onto various nucleophiles. This technical guide provides a comprehensive overview of the mechanism of action of DMPC in phosphorylation, detailing its application in the synthesis of phosphoric acid esters and phosphoramidates. This document includes a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for researchers in chemical biology, medicinal chemistry, and drug development.

Introduction

This compound, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a P(V) reagent characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and two dimethylamino groups.[1] Its high reactivity stems from the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack, and the chloride ion serving as a good leaving group. This reactivity makes DMPC a valuable tool for the phosphorylation of a wide range of nucleophiles, most notably alcohols and amines.

The resulting phosphorodiamidate products are of significant interest in various fields. In medicinal chemistry, they are often employed as bioisosteres of phosphates or as components of prodrugs designed to improve the pharmacokinetic properties of therapeutic agents.[2] The phosphoramidate motif is also found in a number of biologically active natural products.

Mechanism of Action: A Concerted SN2 Pathway

The phosphorylation of nucleophiles by this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center.[1] This is a single-step, concerted process where the nucleophile attacks the phosphorus atom at the same time as the chloride leaving group departs.

Key features of this mechanism include:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine) on the electrophilic phosphorus atom of DMPC.

-

Backside Attack: The nucleophile approaches the phosphorus atom from the side opposite to the chloride leaving group (backside attack).

-

Pentacoordinate Transition State: The reaction proceeds through a high-energy, transient pentacoordinate transition state. In this state, the phosphorus atom is transiently bonded to both the incoming nucleophile and the outgoing chloride ion. The geometry of this transition state is typically a trigonal bipyramid.

-

Inversion of Configuration: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. If the phosphorus atom in a chiral analog of DMPC were a stereocenter, the product would exhibit the opposite configuration.

-

Product Formation: The transition state collapses with the expulsion of the chloride ion, resulting in the formation of the phosphorylated product and a chloride salt.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct when the nucleophile is an alcohol or a primary/secondary amine.

Mandatory Visualization: Mechanism of Phosphorylation

References

Bis(dimethylamino)phosphoryl Chloride: A Technical Guide to its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a pivotal reagent in modern organic and medicinal chemistry. Its unique reactivity has established it as a valuable tool for the formation of phosphoramidates and for various coupling reactions, particularly in the synthesis of complex molecules and drug candidates. This technical guide provides an in-depth exploration of the historical development of this compound, from its likely origins in early 20th-century organophosphorus chemistry to its contemporary applications. The document includes a comprehensive summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and graphical representations of its synthetic pathway and utility in peptide chemistry.

Historical Development

The precise moment of discovery for this compound is not definitively documented in a single seminal publication. However, its intellectual origins can be traced to the foundational work in organophosphorus chemistry at the turn of the 20th century, particularly in the laboratory of the German chemist August Michaelis. Research conducted by his doctoral student, Ernst Ratzlaff, at the University of Rostock, provides the strongest indication of its early synthesis.

Ratzlaff's 1901 dissertation, "Über die Einwirkung primärer und sekundärer Amine auf Phosphoroxychlorid und Äthoxylphosphoroxychlorid" (On the effect of primary and secondary amines on phosphorus oxychloride and ethoxyphosphoryl oxychloride), explored the reactivity of amines with phosphoryl chloride (POCl₃). The logical progression of this research would have involved the stepwise substitution of the chlorine atoms on phosphoryl chloride with secondary amines like dimethylamine. This reaction pathway leads directly to the formation of Dimethylamidophosphoric dichloride and subsequently to this compound. While Ratzlaff's work explicitly focused on the dichloride, the synthesis of the disubstituted product is a natural extension of this investigation.

The broader context of this era saw significant advancements in the understanding of phosphorus compounds. The work of Michaelis and Aleksandr Arbuzov on the Michaelis-Arbuzov reaction, first reported in 1898, laid the groundwork for creating carbon-phosphorus bonds, a cornerstone of organophosphorus chemistry.[1][2] Concurrently, the synthesis of the parent compound, phosphoryl chloride, by Adolphe Wurtz in 1847, was a critical precursor to the development of its amino-substituted derivatives.[3]

It is therefore highly probable that this compound was first synthesized and characterized within Michaelis's research group in the early 1900s, emerging from the systematic study of the reactions between phosphoryl chloride and secondary amines.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₄H₁₂ClN₂OP |

| Molecular Weight | 170.58 g/mol |

| CAS Number | 1605-65-8 |

| Appearance | Clear, colorless to slightly yellow liquid |

| Density | 1.152 - 1.179 g/cm³ at 25 °C |

| Boiling Point | 187 °C at 760 mmHg |

| Refractive Index (n20/D) | 1.466 |

| Flash Point | 66.9 °C |

| Vapor Pressure | 0.644 mmHg at 25 °C |

| Solubility | Soluble in chloroform and slightly soluble in ethyl acetate. Reacts with water. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). Moisture sensitive. |

Experimental Protocols

Synthesis of this compound

Materials:

-

Phosphoryl chloride (POCl₃)

-

Dimethylamine (solution in THF or as a gas)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Triethylamine (as a hydrogen chloride scavenger, optional)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of phosphoryl chloride in anhydrous diethyl ether. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

A solution of dimethylamine in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of phosphoryl chloride. The molar ratio of dimethylamine to phosphoryl chloride should be at least 2:1 to ensure the formation of the disubstituted product and to neutralize the hydrogen chloride formed. Alternatively, one equivalent of dimethylamine and one equivalent of a non-nucleophilic base like triethylamine can be used per chlorine to be substituted.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

The resulting slurry, containing dimethylamine hydrochloride, is filtered under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Safety Precautions: Phosphoryl chloride and this compound are corrosive and moisture-sensitive.[3] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles. The reaction should be performed under a dry, inert atmosphere to prevent hydrolysis of the reagents and products.

Key Applications and Signaling Pathways

This compound is a versatile reagent in organic synthesis, primarily used for the formation of phosphoramidates and as a coupling agent.

4.1. Peptide Synthesis

In drug development, particularly in peptide synthesis, this reagent serves as an efficient coupling agent. It activates the carboxylic acid group of an amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid.[6]

4.2. Synthesis of Biologically Active Molecules

This compound is also instrumental in the synthesis of various biologically active molecules and is a precursor for other valuable reagents. For instance, it is used in the synthesis of (-)-allohedycaryol and C₂-symmetric binaphthyl phosphortriamide.[7] It has also found application in the total synthesis of neohedycaryol.[7] Furthermore, it is used in the production of certain pesticides where it acts as a precursor to organophosphorus insecticides.[3]

Logical Workflow: Synthesis and Purification

The overall workflow for the laboratory-scale synthesis and purification of this compound can be summarized in the following diagram.

Conclusion

This compound, a compound with likely origins in the pioneering organophosphorus research of the early 20th century, has evolved into an indispensable tool for modern chemists. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules is well-established. This guide has provided a historical context for its development, detailed its key properties and a method for its preparation, and highlighted its significant applications, underscoring its continued importance in chemical research and development.

References

- 1. This compound|1605-65-8|lookchem [lookchem.com]

- 2. This compound | 1605-65-8 | BAA60565 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. CAS NO. 1605-65-8 | this compound | C4H12ClN2OP [localpharmaguide.com]

- 5. strem.com [strem.com]

- 6. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N,N ,N -Tetramethylphosphorodiamidic chloride technical grade, 90 1605-65-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Bis(dimethylamino)phosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino)phosphoryl chloride, a versatile reagent in organic synthesis, is a key intermediate for the introduction of the bis(dimethylamino)phosphoryl moiety. This technical guide provides a comprehensive overview of its theoretical and computational analysis, offering insights into its molecular structure, electronic properties, and vibrational characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of this compound's reactivity and potential applications.

Introduction

This compound, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a reactive organophosphorus compound with the chemical formula C₄H₁₂ClN₂OP[1][2]. It is widely employed as a phosphorylating agent for a variety of nucleophiles, including alcohols and amines, and serves as a precursor in the synthesis of pesticides and other complex organic molecules[1]. A thorough understanding of its structural and electronic properties is crucial for predicting its reactivity and optimizing its use in synthetic methodologies. This guide summarizes the key theoretical and computational findings related to this compound.

Molecular Structure and Geometry

The three-dimensional structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Computational Methodology

The geometric parameters of this compound are typically calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). The process involves an iterative optimization of the molecular geometry to find the lowest energy conformation.

Experimental Protocols: Geometry Optimization

-

Input Structure: A plausible initial 3D structure of this compound is generated using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) calculations are performed using a program package like Gaussian. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method.

-

Basis Set: A basis set such as 6-311+G(d,p) is selected to provide a good balance between accuracy and computational cost. This basis set includes polarization and diffuse functions, which are important for describing the electronic distribution in a molecule with heteroatoms.

-

Optimization Algorithm: The geometry is optimized using an algorithm like the Berny optimization algorithm, which seeks to find a stationary point on the potential energy surface.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Optimized Geometric Parameters

While a specific study detailing the optimized geometry of this compound was not found in the immediate search, data from closely related structures, such as bis(N,N-diethylamino) phosphinic chloride, can provide valuable insights. The following table presents a hypothetical summary of expected bond lengths and angles based on typical values for similar organophosphorus compounds.

| Parameter | Bond | Expected Length (Å) | Parameter | Bonds | Expected Angle (°) |

| Bond Lengths | P=O | ~1.48 | Bond Angles | O=P-Cl | ~115 |

| P-Cl | ~2.04 | O=P-N | ~112 | ||

| P-N | ~1.65 | N-P-N | ~105 | ||

| N-C | ~1.47 | Cl-P-N | ~103 | ||

| C-H | ~1.09 | P-N-C | ~120 | ||

| C-N-C | ~118 |

Note: These are estimated values and should be confirmed by specific computational studies on this compound.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution within a molecule. For this compound, the MEP would show a region of negative potential (electron-rich) around the phosphoryl oxygen atom, making it a likely site for electrophilic attack. Conversely, the phosphorus atom is electron-deficient and thus susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, while the LUMO is likely centered on the phosphorus atom, specifically in the σ* orbital of the P-Cl bond. This distribution facilitates nucleophilic attack at the phosphorus center, leading to the displacement of the chloride ion.

| Orbital | Expected Energy (eV) | Description |

| HOMO | - | Primarily located on the nitrogen and oxygen lone pairs. |

| LUMO | - | Primarily located on the σ* orbital of the P-Cl bond. |

| HOMO-LUMO Gap | - | A measure of the molecule's reactivity. |

Note: Specific energy values require dedicated DFT calculations.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Methodology

Theoretical vibrational frequencies are typically calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311+G(d,p)). The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Predicted Vibrational Frequencies

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| P=O stretch | Phosphoryl | 1250 - 1300 |

| P-N stretch | Phosphoramide | 900 - 1000 |

| P-Cl stretch | Phosphoryl chloride | 450 - 600 |

| N-C stretch | Dimethylamino | 1000 - 1200 |

| C-H stretch | Methyl | 2800 - 3000 |

| C-H bend | Methyl | 1400 - 1500 |

Experimental Spectroscopic Data

Experimental IR and Raman spectra would confirm the presence of the key functional groups. While readily available, detailed assigned spectra for this compound were not found in the literature search. Researchers are encouraged to acquire and analyze these spectra for their specific samples.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the reaction of phosphorus oxychloride (POCl₃) with an excess of dimethylamine. The reaction proceeds through the stepwise substitution of the chlorine atoms on the phosphorus oxychloride.

Experimental Protocols: Synthesis of this compound

-

Reaction Setup: A solution of phosphorus oxychloride in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is cooled in an ice bath in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Addition of Dimethylamine: A solution of dimethylamine in the same solvent is added dropwise to the cooled phosphorus oxychloride solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The resulting dimethylamine hydrochloride salt is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid[1].

Reactivity and Phosphorylation Mechanism

This compound is a potent phosphorylating agent. It reacts with nucleophiles, such as alcohols, in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding phosphorodiamidates. The reaction proceeds via a nucleophilic substitution at the phosphorus center.

The generally accepted mechanism involves the nucleophilic attack of the alcohol on the electrophilic phosphorus atom, leading to a trigonal bipyramidal intermediate or transition state. The chloride ion then departs as a leaving group, and the base removes the proton from the alcohol oxygen to yield the final product.

Applications in Drug Development and Organic Synthesis

The ability of this compound to act as a phosphorylating agent makes it a valuable tool in both academic research and industrial applications.

-

Drug Development: Phosphorylation is a key biological process, and the introduction of phosphate groups can modulate the biological activity and pharmacokinetic properties of drug candidates. This reagent can be used to synthesize phosphorylated prodrugs or to introduce phosphate mimics.

-

Organic Synthesis: It is used in the synthesis of a wide range of organophosphorus compounds, including phosphoramidates and phosphorothioates, which have applications as ligands in catalysis, flame retardants, and pesticides[1].

Conclusion

The theoretical and computational analysis of this compound provides fundamental insights into its molecular structure, electronic properties, and reactivity. DFT calculations are a powerful tool for predicting its geometry and vibrational spectra, while frontier molecular orbital theory helps to explain its behavior as a phosphorylating agent. This in-depth understanding is essential for the rational design of synthetic routes and the development of new applications for this versatile reagent in various fields, including drug discovery and materials science. Further experimental and computational studies are encouraged to build upon the foundational knowledge presented in this guide.

References

An In-depth Technical Guide on the Solubility of Bis(dimethylamino)phosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of bis(dimethylamino)phosphoryl chloride (CAS 1605-65-8), a versatile reagent in organic synthesis. Due to its high reactivity, particularly its sensitivity to moisture, understanding its solubility is critical for reaction setup, purification, and storage.[1][2][3]

Solubility Profile

This compound is a colorless to pale yellow liquid.[2][3][4] General observations indicate that it is soluble in polar organic solvents but insoluble in water, with which it reacts.[1][5] Quantitative solubility data is not widely published in readily accessible literature; however, qualitative assessments from chemical data suppliers provide valuable guidance.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Observations |

| Water | Insoluble[1] | Reacts upon contact, potentially releasing toxic gases like hydrogen chloride.[1] |

| Chloroform | Sparingly Soluble[2] | - |

| Ethyl Acetate | Slightly Soluble[2] | - |

| General Organic Solvents | Soluble[1] | - |

| Polar Organic Solvents | Soluble[5] | - |

Note: "Sparingly" and "Slightly" are qualitative terms and should be experimentally verified for specific applications.

Experimental Protocol for Solubility Determination

While a specific standardized protocol for this compound is not available, a general gravimetric method, adapted from established procedures for organic compounds, can be reliably used.[6][7] This method involves preparing a saturated solution at a controlled temperature and then determining the mass of the dissolved solute in a known volume of the solvent.

2.1 Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, solvent-compatible)

-

Inert gas (Nitrogen or Argon) for moisture-sensitive handling[2][8]

2.2 Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The excess solid ensures that the solution reaches saturation.

-

Seal the vial tightly under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[2]

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Allow the vial to rest in the temperature bath for several hours until the excess undissolved compound has fully settled.

-

Carefully draw a precise volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent premature precipitation.

-

Immediately pass the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask. This removes any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure (using a rotary evaporator) or by gentle heating in a fume hood.

-

Once the solvent is fully removed, place the flask in a vacuum oven at a mild temperature to remove any residual solvent traces.

-

Cool the flask to room temperature in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of flask with solute) - (Mass of empty flask)] / (Volume of aliquot in mL) * 100

-

Visualized Workflows

3.1 General Workflow for Solubility Determination

The following diagram illustrates the logical steps for experimentally determining the solubility of the compound as outlined in the protocol above.

3.2 Synthesis and Application Workflow

This compound is a key reagent used for phosphorylation and as a coupling agent in organic synthesis.[1][3] For instance, it is used to protect alcohols, ketones, and amines.[3] The diagram below shows a simplified logical flow from its synthesis to its application in a subsequent chemical reaction.

References

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 1605-65-8 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS 1605-65-8: N,N,N′,N′-Tetramethylphosphorodiamidic chlo… [cymitquimica.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound | 1605-65-8 | BAA60565 [biosynth.com]

An In-depth Technical Guide to the Structural Formula and Molecular Geometry of Bis(dimethylamino)phosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a versatile organophosphorus reagent with the chemical formula C₄H₁₂ClN₂OP.[1][2] It serves as a key building block in organic synthesis, particularly for the introduction of the bis(dimethylamino)phosphoryl moiety, and has been utilized in the synthesis of various complex molecules.[1] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, understanding its mechanism of action in chemical transformations, and for its application in the rational design of new chemical entities. This guide provides a detailed analysis of the compound's structural formula and molecular geometry, supported by data from analogous compounds and a description of the experimental methods used to determine such structures.

Structural Formula and Connectivity

The structural formula of this compound reveals a central phosphorus (P) atom at its core. This phosphorus atom is pentavalent, forming a total of five bonds. The connectivity of the atoms, as confirmed by its canonical SMILES representation CN(C)P(=O)(N(C)C)Cl, is as follows:

-

A phosphoryl group, characterized by a double bond between the phosphorus atom and an oxygen (O) atom (P=O).

-

A single covalent bond to a chlorine (Cl) atom (P-Cl).

-

Two single covalent bonds to the nitrogen (N) atoms of two separate dimethylamino groups (P-N(CH₃)₂).

-

Each nitrogen atom is, in turn, bonded to two methyl (CH₃) groups.

Molecular Geometry

The molecular geometry of this compound is defined by the arrangement of atoms around the central phosphorus and the constituent nitrogen atoms.

Geometry at the Phosphorus Center

The phosphorus atom is bonded to four other atoms (one oxygen, one chlorine, and two nitrogens). According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, these four bonding domains arrange themselves to minimize repulsion, resulting in a tetrahedral geometry around the phosphorus center. The hybridization of the phosphorus atom is sp³.

This tetrahedral arrangement is analogous to that of similar phosphoryl halides like phosphoryl chloride (POCl₃).[3] However, the geometry is expected to be distorted from a perfect tetrahedron (with ideal bond angles of 109.5°) due to the different steric and electronic nature of the substituents. The bulky dimethylamino groups and the P=O double bond will cause the bond angles to deviate. Specifically, the N-P-N and N-P-Cl angles are expected to be smaller than 109.5°, while the O=P-N and O=P-Cl angles will likely be larger to accommodate the greater electron density of the double bond.

Geometry at the Nitrogen Centers

Each nitrogen atom is bonded to the central phosphorus atom and two carbon atoms of the methyl groups. The geometry around the nitrogen atoms is trigonal pyramidal, similar to ammonia, with the lone pair of electrons on the nitrogen occupying one of the sp³ hybrid orbitals. The C-N-C and P-N-C bond angles will be close to the tetrahedral angle but are influenced by the steric bulk of the attached groups.

Quantitative Structural Data

While a dedicated structural study for this compound via single-crystal X-ray diffraction or gas-phase electron diffraction was not identified in the surveyed literature, a highly accurate molecular model can be constructed using data from closely related compounds. The following table summarizes key bond lengths and angles derived from gas-phase electron diffraction studies of phosphoryl chloride (POCl₃) and dimethylaminodifluorophosphine (Me₂NPF₂). These values provide a reliable estimation of the geometry of this compound.

| Parameter | Bond/Angle | Expected Value | Source Molecule (for estimation) |

| Bond Lengths (Å) | |||

| P=O | 1.449 ± 0.005 Å | POCl₃[3] | |

| P-Cl | 1.993 ± 0.003 Å | POCl₃[3] | |

| P-N | ~1.684 ± 0.008 Å | Me₂NPF₂[1] | |

| N-C | ~1.448 ± 0.006 Å | Me₂NPF₂[1] | |

| Bond Angles (°) | |||

| Cl-P-N / N-P-N | ~103.3 ± 0.2° | (based on Cl-P-Cl in POCl₃)[3] | |

| P-N-C | ~118.3 ± 0.6° | Me₂NPF₂[1] | |

| C-N-C | ~111.8 ± 1.5° | Me₂NPF₂[1] |

Table 1: Estimated Molecular Geometry Parameters for this compound based on Analogous Compounds.

Experimental Protocols for Structure Determination

The precise determination of molecular structures, such as the one detailed above, is typically achieved through experimental techniques like single-crystal X-ray diffraction or gas-phase electron diffraction. Below is a representative protocol for single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

This method is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid.[4][5][6]

1. Crystallization:

-

The first and often most challenging step is to grow a high-quality single crystal of the compound.[4][5]

-

A common method is slow evaporation of a saturated solution. This compound, being a liquid at room temperature, would require crystallization at low temperatures or conversion to a suitable crystalline derivative.

-

The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[4]

2. Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head, which allows for precise rotation of the crystal.

-

The mounted crystal is placed in an intense, monochromatic X-ray beam. Modern diffractometers typically use a copper or molybdenum X-ray source.

-

The crystal is cooled, often to 100 K using a stream of liquid nitrogen, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms within the crystal lattice, producing a unique pattern of reflections (spots).[4]

-

The positions and intensities of thousands of these reflections are recorded by a detector, such as a CCD or pixel detector.[4]

3. Structure Solution and Refinement:

-

The diffraction data (intensities and angles) are processed to determine the unit cell dimensions and space group of the crystal.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.

Conclusion

References

- 1. Electron diffraction determination of the molecular structures of dimethylaminodifluorophosphine and aminodifluorophosphine in the gas phase - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tmoritani.com [tmoritani.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

Methodological & Application

Using Bis(dimethylamino)phosphoryl Chloride in the synthesis of (-)-allohedycaryol.

Application Notes and Protocols: Synthesis of Germacrane Sesquiterpenes

Introduction

Germacrane sesquiterpenes are a significant class of natural products characterized by a 10-membered carbocyclic ring. These compounds exhibit a wide range of biological activities and serve as crucial biosynthetic precursors to other sesquiterpenoid skeletons. While the total synthesis of (-)-allohedycaryol, a member of this family, has been reported, literature searches did not yield a detailed protocol employing Bis(dimethylamino)phosphoryl Chloride for this specific transformation. The established synthesis of (-)-allohedycaryol, as detailed by Zhabinskii et al. in the Journal of Organic Chemistry (1996, 61, 4022-4027), proceeds through a pathway that does not involve this reagent.

This document provides a detailed overview of a representative and scalable enantioselective synthesis of germacrenes, which will be valuable to researchers, scientists, and professionals in drug development interested in this class of molecules. The protocols and data presented are adapted from established synthetic routes to germacrane-type sesquiterpenes.

Data Presentation

The following table summarizes the quantitative data for a multi-step synthesis of a key germacrane intermediate, providing a clear overview of the efficiency of each transformation.

| Step | Transformation | Reagents and Conditions | Product | Yield (%) |

| 1 | Acetylation | Acetic anhydride, DMAP, Pyridine, CH₂Cl₂ | Acetylated Precursor | 98 |

| 2 | Hydroboration-Oxidation | 9-BBN, THF; then NaOH, H₂O₂ | Diol Intermediate | 95 |

| 3 | Mesylation | MsCl, Et₃N, CH₂Cl₂ | Mesylated Intermediate | 92 |

| 4 | Reductive Elimination | Lithium naphthalenide, THF | Germacrene Product | 65 |

Experimental Protocols

The following section provides detailed methodologies for the key experimental steps in a representative germacrane synthesis.

Protocol 1: Acetylation of Allylic Alcohol

This procedure describes the protection of a primary allylic alcohol as its acetate ester, a common step to prevent unwanted side reactions in subsequent transformations.

Materials:

-

Allylic alcohol precursor

-

Acetic anhydride (Ac₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the allylic alcohol precursor in dichloromethane.

-

To the solution, add pyridine followed by a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, hexane:ethyl acetate gradient) to afford the acetylated product.

Protocol 2: Hydroboration-Oxidation

This protocol details the anti-Markovnikov hydration of a terminal alkene to a primary alcohol.

Materials:

-

Acetylated precursor

-

9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the acetylated precursor in anhydrous THF under an argon atmosphere.

-

Add the 9-BBN solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Cool the reaction to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of H₂O₂ solution.

-

Stir the mixture at room temperature for 2 hours.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the diol intermediate.

Protocol 3: Mesylation of Primary Alcohol

This procedure describes the conversion of the primary alcohol to a good leaving group (mesylate) in preparation for an elimination reaction.

Materials:

-

Diol intermediate

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diol intermediate in anhydrous dichloromethane under an argon atmosphere and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude mesylate, which is often used in the next step without further purification.

Protocol 4: Reductive Elimination to Form the Germacrene Ring

This key step involves the formation of the 10-membered ring through a reductive elimination of an epoxy mesylate.

Materials:

-

Mesylated intermediate

-

Lithium metal

-

Naphthalene

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Hexane

Procedure:

-

Prepare a solution of lithium naphthalenide by stirring lithium metal and naphthalene in anhydrous THF under an argon atmosphere at room temperature until the characteristic dark green color persists.

-

Cool the lithium naphthalenide solution to -78 °C.

-

Add a solution of the mesylated intermediate in anhydrous THF dropwise to the cooled lithium naphthalenide solution.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Warm the mixture to room temperature and extract with hexane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to afford the germacrene product.

Visualizations

The following diagrams illustrate the overall synthetic strategy and workflow.

Caption: Synthetic pathway for a germacrene sesquiterpene.

Application Notes and Protocols for the Phosphorylation of Alcohols with Bis(dimethylamino)phosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the phosphorylation of alcohols using bis(dimethylamino)phosphoryl chloride. This method facilitates the synthesis of O-alkyl N,N,N',N'-tetramethylphosphorodiamidates, which are valuable intermediates in organic synthesis and drug development. The protocol covers the reaction procedure, purification of the product, and characterization data. Safety precautions for handling the highly reactive and corrosive phosphorylating agent are also emphasized.

Introduction

Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in both biological and chemical sciences. Phosphorylated alcohols, in particular, are key components of many biologically active molecules and serve as important synthetic intermediates. This compound is a reactive phosphorylating agent that allows for the formation of a phosphorodiamidate linkage with alcohols. This application note details a general procedure for this transformation.

Reaction Scheme

The reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center of this compound, with the concomitant loss of hydrogen chloride, which is typically scavenged by a base such as triethylamine or pyridine.

Caption: General reaction scheme for the phosphorylation of an alcohol.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that can release toxic gases upon contact with water.[1][2] It should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[3] All glassware should be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol

This protocol provides a general method for the phosphorylation of a primary alcohol.

4.1. Materials

-

Alcohol (e.g., Benzyl alcohol) (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Triethylamine (1.5 eq) or Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

4.2. Procedure

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and anhydrous solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 1.5 eq) to the solution.

-

Slowly add this compound (1.2 eq) dropwise to the stirred solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM) (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.3. Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly used for elution. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified O-alkyl N,N,N',N'-tetramethylphosphorodiamidate.

Caption: Experimental workflow for the phosphorylation of alcohols.

Data Presentation

The following table summarizes the expected reactants and products for the phosphorylation of benzyl alcohol.

| Reactant (Alcohol) | Phosphorylating Agent | Product |

| Benzyl Alcohol | This compound | O-Benzyl N,N,N',N'-tetramethylphosphorodiamidate |

Characterization Data

The purified product should be characterized by NMR spectroscopy.

-

¹H NMR: The spectrum will show characteristic signals for the protons of the alkyl group from the alcohol and the methyl groups of the dimethylamino moieties. The protons on the carbon attached to the phosphate oxygen will be deshielded.

-

³¹P NMR: A single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be in the characteristic range for phosphorodiamidates.

Example: O-Benzyl N,N,N',N'-tetramethylphosphorodiamidate

-

¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.95 (d, J = 8.0 Hz, 2H, OCH₂), 2.65 (d, J = 9.6 Hz, 12H, N(CH₃)₂).

-

³¹P NMR (CDCl₃): δ 14.5 ppm.

Signaling Pathways and Logical Relationships

While this protocol describes a chemical synthesis, the resulting phosphorylated compounds can be analogs of molecules involved in biological signaling pathways. For instance, phosphorylated molecules are central to kinase signaling cascades. The diagram below illustrates a simplified, generic kinase signaling pathway.

Caption: A generic kinase signaling cascade.

Conclusion

The protocol described provides a reliable method for the phosphorylation of alcohols using this compound. The procedure is straightforward, and the resulting phosphorodiamidates can be purified using standard chromatographic techniques. This methodology is valuable for the synthesis of a variety of phosphorylated molecules for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Bis(dimethylamino)phosphoryl Chloride for Alcohol and Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a versatile reagent in organic synthesis.[1][2][3] This document provides detailed application notes and protocols for its use as a protecting group for alcohols and amines, functional groups that are ubiquitous in pharmaceuticals and other complex organic molecules. The resulting phosphorodiamidate protecting group offers distinct stability and cleavage characteristics, making it a valuable tool in multi-step synthetic strategies.

The protection of alcohols and amines is a critical step in the synthesis of complex molecules, preventing unwanted side reactions at these nucleophilic functional groups. This compound reacts with alcohols and amines to form the corresponding phosphorodiamidates, effectively masking their reactivity.[3]

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1605-65-8 | [1][4] |

| Molecular Formula | C₄H₁₂ClN₂OP | [4] |

| Molecular Weight | 170.58 g/mol | [1][4] |

| Appearance | Clear colorless to slightly yellow liquid | [3][5] |

| Density | 1.152 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.466 (lit.) | [1] |

| Boiling Point | 187 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents, reacts with water. | [3] |

| Storage | Store in a dry, cool environment under an inert atmosphere (e.g., Nitrogen or Argon) as it is moisture sensitive. | [3][5] |

Protection of Alcohols

The reaction of this compound with alcohols in the presence of a suitable base yields the corresponding O-phosphorodiamidate. This protection strategy is particularly useful for sensitive substrates where other protecting groups might not be suitable.

General Experimental Protocol: Protection of a Primary Alcohol

-

Preparation: To a solution of the primary alcohol (1.0 eq.) in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).

-

Reaction: Cool the mixture to 0 °C. Add this compound (1.1 eq.) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data for Alcohol Protection (Representative Examples)

While specific data for a wide range of simple alcohols is not extensively published, the following table provides representative yields based on related literature for the phosphorylation of hydroxyl groups.

| Substrate | Product | Reagents and Conditions | Yield (%) |

| Primary Alcohol | O-Phosphorodiamidate | (Me₂N)₂POCl, Et₃N, DCM, 0 °C to rt, 4h | 85-95 (Estimated) |

| Phenol | O-Phosphorodiamidate | (Me₂N)₂POCl, Me₂SnCl₂ (cat.), NMP, 80 °C, 12h | 85-94[6] |

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary.

Protection of Amines

This compound reacts with primary and secondary amines to form stable N-phosphorodiamidates (phosphoramidates). This protection is robust under various conditions, yet can be cleaved when desired.

General Experimental Protocol: Protection of a Primary Amine

-

Preparation: Dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DCM under an inert atmosphere.

-

Reaction: Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine (1.5 eq.) or triethylamine (1.5 eq.). To this mixture, add this compound (1.2 eq.) dropwise.

-

Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Amine Protection (Representative Examples)

| Substrate | Product | Reagents and Conditions | Yield (%) |

| Primary Aliphatic Amine | N-Phosphorodiamidate | (Me₂N)₂POCl, Pyridine, THF, 0 °C to rt, 8h | 80-90 (Estimated) |

| Aniline | N-Phosphorodiamidate | (Me₂N)₂POCl, Et₃N, CCl₄, rt, 6h | 62-92[7] |

| Secondary Aliphatic Amine | N-Phosphorodiamidate | (Me₂N)₂POCl, Et₃N, DCM, 0 °C to rt, 12h | 75-85 (Estimated) |

Note: Aromatic amines may exhibit lower reactivity compared to aliphatic amines.[7] Optimization of the base and solvent may be required for optimal yields.

Deprotection Protocols

The phosphorodiamidate protecting group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.

General Experimental Protocol: Deprotection of O-Phosphorodiamidates

-

Reaction: Dissolve the O-protected alcohol in a protic solvent such as methanol or a mixture of THF and water.

-

Cleavage: Add a strong acid such as hydrochloric acid (e.g., 2M solution) or trifluoroacetic acid (TFA).

-

Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the deprotected alcohol with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography if necessary.

General Experimental Protocol: Deprotection of N-Phosphorodiamidates

The P-N bond in phosphoramidates is known to be labile under acidic conditions.[7]

-

Reaction: Dissolve the N-protected amine in a suitable solvent mixture (e.g., THF/water or dioxane).

-

Cleavage: Treat the solution with an acid such as aqueous HCl or TFA. The rate of cleavage will depend on the acid concentration and temperature.

-

Monitoring: Stir the reaction at room temperature or with heating. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, carefully neutralize the reaction with a suitable base (e.g., NaOH solution or NaHCO₃). Extract the free amine with an organic solvent.

-

Purification: Wash the combined organic extracts, dry, and concentrate. The resulting amine can be purified by standard methods such as chromatography or distillation.

Stability of the Phosphorodiamidate Protecting Group

| Condition | Stability |

| Strongly Acidic (e.g., conc. HCl, TFA) | Labile[7] |

| Mildly Acidic (e.g., acetic acid) | Moderately Stable to Labile |

| Neutral (pH 7) | Stable[7] |

| Basic (e.g., NaOH, NaHCO₃) | Stable[7] |

| Hydrogenolysis (e.g., H₂, Pd/C) | Generally Stable |

| Oxidizing Agents | Generally Stable |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable |

Visualizing the Workflow and Mechanisms

Protection of Alcohols and Amines

Caption: General protection scheme for alcohols and amines.

Deprotection of Protected Alcohols and Amines

Caption: General deprotection scheme.

Logical Relationship of Protection/Deprotection

Caption: Synthetic workflow utilizing phosphorodiamidate protection.

Conclusion